molecular formula C21H21N3O2 B3001560 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1704986-33-3

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3001560
CAS No.: 1704986-33-3
M. Wt: 347.418
InChI Key: YYAZJIFFOXVEIO-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C21H21N3O2 and a molecular weight of 347.418.

Preparation Methods

The synthesis of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and quinoxaline moieties. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The quinoxaline moiety is often prepared through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of the piperidine and quinoxaline moieties under specific reaction conditions to form the desired compound.

Chemical Reactions Analysis

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the piperidine or quinoxaline rings .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. It is also used in the development of new drugs and therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The quinoxaline moiety, on the other hand, is known for its ability to inhibit certain enzymes and pathways involved in cancer and inflammation . Together, these moieties contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as quinoxaline derivatives like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action. The unique combination of the piperidine and quinoxaline moieties in this compound sets it apart from other compounds and contributes to its distinct biological properties.

Properties

IUPAC Name

2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZJIFFOXVEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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